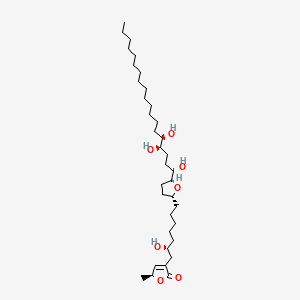
Ceanothetric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ceanothetric acid is a natural product found in Hovenia, Ceanothus americanus, and Hovenia trichocarpa with data available.
Applications De Recherche Scientifique
Metabolite Analysis and Stress Response Studies
Ceanothetric acid, being a metabolite, plays a crucial role in various biological processes. Tanaka et al. (2007) established a method using capillary electrophoresis-mass spectrometry (CE-MS) for analyzing sulfur-related metabolites, including ceanothetic acid, in yeast cells under cadmium stress (Tanaka et al., 2007). This kind of research is vital in understanding how organisms respond to environmental stressors at a molecular level.
Biochemical and Pharmaceutical Studies
This compound is also significant in biochemical and pharmaceutical research. A review by Huo and Kok (2008) summarized the application of capillary electrochromatography (CEC) in these fields, indicating the importance of ceanothetic acid in various biochemical and pharmacological analyses (Huo & Kok, 2008).
Enzymatic Biofuel Cell Research
In the field of biofuel cells, research by Sokic-Lazic and Minteer (2008) on mimicking the citric acid cycle on a carbon electrode for biofuel cell energy density enhancement is noteworthy. This research underscores the broader applications of ceanothetic acid-related metabolic pathways in renewable energy technologies (Sokic-Lazic & Minteer, 2008).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, the role of ceanothetic acid is evident in studies like that of Hsieh and Chang (2005), who developed methods for on-line concentration and separation of biologically active amines and acids by capillary electrophoresis (Hsieh & Chang, 2005).
Nanotechnology and Material Science
Research by Yokel et al. (2017) on nanoceria dissolution and carboxylic acid stabilization in aqueous dispersions highlights the significance of ceanothetic acid in nanotechnology, especially in the creation of nanoparticles with unique functional properties (Yokel et al., 2017).
Propriétés
Formule moléculaire |
C30H44O7 |
|---|---|
Poids moléculaire |
516.7 g/mol |
Nom IUPAC |
(1S,2R,5R,7S,8R,9R,10R,13R,14R,15R,18S)-7-hydroxy-2,6,6,9-tetramethyl-15-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-1,8,18-tricarboxylic acid |
InChI |
InChI=1S/C30H44O7/c1-15(2)16-9-12-29(24(34)35)13-14-30(25(36)37)17(20(16)29)7-8-19-27(30,5)11-10-18-26(3,4)22(31)21(23(32)33)28(18,19)6/h16-22,31H,1,7-14H2,2-6H3,(H,32,33)(H,34,35)(H,36,37)/t16-,17+,18-,19-,20+,21+,22-,27+,28-,29-,30+/m0/s1 |
Clé InChI |
BAXRQVCGTADURA-LVEYDJFSSA-N |
SMILES isomérique |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C(=O)O)(CC[C@@H]5[C@@]4([C@H]([C@@H](C5(C)C)O)C(=O)O)C)C)C(=O)O |
SMILES canonique |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C(=O)O)(CCC5C4(C(C(C5(C)C)O)C(=O)O)C)C)C(=O)O |
Synonymes |
ceanothetric acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3,5-diethyl-5-[(E)-4-ethyloct-5-enyl]furan-2-one](/img/structure/B1248135.png)
